Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is characterized by its molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . The compound features a cyclohexene ring with a hydroxyl group and a ketone functional group, contributing to its unique chemical properties. It is known for causing skin irritation and may induce allergic reactions upon contact .
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can undergo various reactions typical of compounds containing carbonyl and hydroxyl groups. Some notable reactions include:
The synthesis of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate typically involves multi-step organic reactions. Common methods include:
Each method requires careful control of reaction conditions to ensure high yields and purity.
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate finds applications in:
Interaction studies involving ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may interact with enzymes or receptors due to its functional groups, leading to potential therapeutic effects or toxicity profiles.
Several compounds share structural features with ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Ethyl 4-hydroxybenzoate | C9H10O3 | 166.18 g/mol | Aromatic compound with antibacterial properties |
Methyl 2-hydroxybenzoate | C8H8O3 | 152.15 g/mol | Known for anti-inflammatory effects |
Ethyl 2-methylacrylate | C7H12O2 | 128.17 g/mol | Used in polymer production |
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is unique due to its specific cyclohexene structure combined with both hydroxyl and keto functionalities, which may confer distinct reactivity patterns not observed in the other listed compounds.
Corrosive;Irritant